Cas no 90599-28-3 ((4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one)
![(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one structure](https://it.kuujia.com/scimg/cas/90599-28-3x500.png)
90599-28-3 structure
Nome del prodotto:(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4S,7S,10R,13R)-10-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,13-diisopropyl-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- (4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one
- (4S,7S,10R,13R)-10-Ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,13-diisopropyl-6H-benzo[g]
- Olivoretine C
- DTXSID30238213
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 10-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13- trimethyl-7,13-bis(1-methylethyl)-, (4S,7S,10R,13R)-
- Olivoretin C
- 90599-28-3
- (6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo(9.7.1.04,19.013,18)nonadeca-1(18),3,11(19),12-tetraen-8-one
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 10-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,13-bis(1-methylethyl)-, (4S,7S,10R,13R)-
- DTXCID50160704
- (6S,9S,14R,17R)-14-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,17-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
-
- Inchi: InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)24-21(28)14-22-23-19(15-30-25(23)24)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
- Chiave InChI: SPQULBFESHXGLU-ZVYOULDASA-N
- Sorrisi: CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C(C)C)(C)C=C)COC
Proprietà calcolate
- Massa esatta: 465.33552762g/mol
- Massa monoisotopica: 465.33552762g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 34
- Conta legami ruotabili: 5
- Complessità: 769
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7
- Superficie polare topologica: 57.4Ų
(4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one Letteratura correlata
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
5. Caper tea
90599-28-3 ((4S,7S,10R,13R)-10-ethenyl-4-(methoxymethyl)-8,10,13-trimethyl-7,13-di(propan-2-yl)-1,3,4,5,7,8,10,11,12,13-decahydro-6H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one) Prodotti correlati
- 55865-51-5((2-Aminothiophen-3-Yl)(4-Chlorophenyl)Methanone)
- 2680549-39-5(1-Acetyl-6,6-difluoroazepane-2-carboxylic acid)
- 2680787-67-9(1-(acetamidomethyl)-2-oxabicyclo3.1.1heptane-4-carboxylic acid)
- 2229292-94-6(3,5-dimethoxypyridin-4-yl sulfamate)
- 2418644-84-3(N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide)
- 163714-64-5(1,3-diethyl 2-(4,4,4-trifluorobutanoyl)propanedioate)
- 33309-88-5(Bis(tricyclohexylphosphine)palladium(0))
- 872862-71-0(N'-2-(cyclohex-1-en-1-yl)ethyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 1806872-95-6(6-Chloro-2-(difluoromethyl)-4-methylpyridine-3-carboxylic acid)
- 897457-52-2(N'-(3-nitrophenyl)-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
